Phenylacetylene-2-13C
Overview
Description
Synthesis Analysis
The synthesis of poly(phenylacetylene) can be initiated using Rhodium complex initiators, revealing details about the polymerization mechanism and the structure of the resulting polymer. Specifically, solid-state NMR studies on poly(phenylacetylene) synthesized with a Rhodium complex initiator show the cis-insertion mechanism of polymerization, with the 13C isotropic chemical shifts providing insight into the molecular structure of the polymer (Hirao et al., 1998). Further, the synthesis and characterization of the polymerization catalyst [(2,5-norbornadiene)Rh{C(Ph)=CPh2}(PPh3)] and identification of the end structures of poly(phenylacetylenes) obtained using this catalyst have been detailed, providing insights into the polymerization degree and the incorporation of H and D at the polymer ends (Kumazawa et al., 2012).
Molecular Structure Analysis
The molecular structure of phenylacetylene and its polymers has been a subject of various studies. For example, the solid-state NMR and theoretical studies on the acetylenic carbon-13 chemical shift tensors for diphenylacetylene and its Pt(PPh3)2 complex provided valuable information on the principal components of the chemical shift tensors and their orientations, offering insights into the impact of platinum coordination on the chemical shift and molecular structure (Harris et al., 2006).
Chemical Reactions and Properties
The reactivity of phenylacetylene, particularly in the context of its coordination to metals, has been explored to understand the effects of substitution and coordination on the chemical shifts of the sp carbons in complexes. Studies have shown how coordination to cobalt, for example, influences the 13C-NMR chemical shifts of the coordinated sp carbon atoms, revealing the sensitivity of these interactions to the donor/acceptor character of substituents and the orbital symmetry of atoms attached to the C(sp) atoms (Happ et al., 1995).
Physical Properties Analysis
The microwave spectrum, structure, and dipole moment of phenylacetylene have been determined, providing detailed information about the planarity of the molecule, its structural parameters, and the dipole moment, which is essential for understanding the molecule's physical properties and behavior in various environments (Cox et al., 1975).
Chemical Properties Analysis
The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes has been examined, highlighting how different effects such as direct resonance, secondary resonance, and π polarization cause changes in chemical shift. This study provides insight into the chemical properties of phenylacetylene derivatives and how substituents affect their behavior (Amass et al., 2004).
Scientific Research Applications
Structural Motif in Organic Chemistry : Phenylacetylenes, including Phenylacetylene-2-13C, are key structural motifs in organic chemistry. They are found in bioactive molecules, synthetic intermediates, functional materials, and reagents (Mondal et al., 2019).
Fractionation Studies : The 13C fractionation in the decarboxylation of phenylpropiolic acid (PPA) leads to a maximum yield of carbon dioxide, indicating its potential in chemical process studies (Zielińska et al., 2003).
NMR Spectroscopy Applications : The cis-trans isomerization of poly(phenylacetylene) can be observed through 13C-NMR, demonstrating its use in molecular characterization (Ishii et al., 1999).
Polymerization Studies : Phenylacetylene-2-13C plays a role in polymerization processes. For instance, the polymerization of phenylacetylene using specific catalysts produces colored, soluble, polyconjugated, and paramagnetic polymers, demonstrating its use in polymer chemistry (Siskos et al., 1992).
Chemical Shift Correlation Studies : The 13C chemical shift in phenylacetylenes, including Phenylacetylene-2-13C, is correlated with 2p electron densities, which is significant in the study of electronic structure in organic compounds (Niwa, 1980).
Spectroscopy in Polymer Characterization : 13C-NMR spectroscopy can characterize polymers containing phenylacetylene units, demonstrating its utility in polymer analysis (Howell & Smith, 1988).
Safety And Hazards
properties
IUPAC Name |
(213C)ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480102 | |
Record name | Phenylacetylene-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetylene-2-13C | |
CAS RN |
54522-92-8 | |
Record name | Phenylacetylene-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54522-92-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.